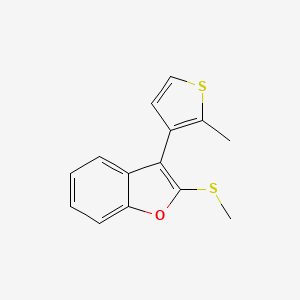
2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methylthio groups attached to both the benzofuran and thiophene rings.
Vorbereitungsmethoden
The synthesis of 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Coupling with Thiophene: The thiophene ring can be coupled to the benzofuran core using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran or thiophene rings, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran can be compared with other benzofuran derivatives, such as:
2-(Methylthio)benzofuran: Lacks the thiophene ring, making it less complex and potentially less versatile in applications.
3-(2-Methylthiophen-3-yl)benzofuran: Similar structure but without the methylthio group on the benzofuran ring, which may affect its reactivity and interactions.
2-(Methylthio)-3-phenylbenzofuran: Contains a phenyl ring instead of a thiophene ring, which can influence its electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88674-02-6 |
|---|---|
Molekularformel |
C14H12OS2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-(2-methylthiophen-3-yl)-1-benzofuran |
InChI |
InChI=1S/C14H12OS2/c1-9-10(7-8-17-9)13-11-5-3-4-6-12(11)15-14(13)16-2/h3-8H,1-2H3 |
InChI-Schlüssel |
CRWRYWILHSTUPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C2=C(OC3=CC=CC=C32)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


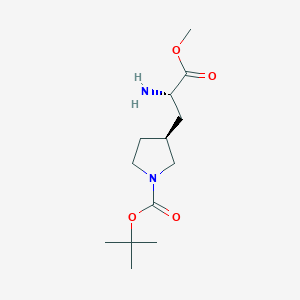
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)

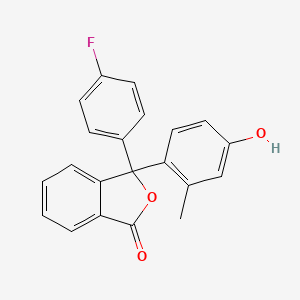



![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)

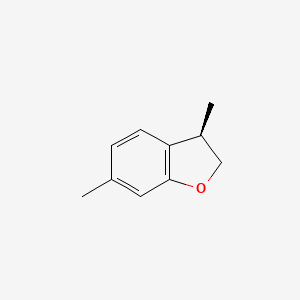
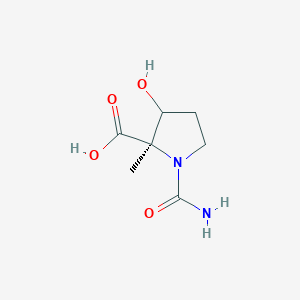
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)

